molecular formula C9H8BrF3O B1587455 2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS No. 886500-59-0

2-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1587455
CAS No.: 886500-59-0
M. Wt: 269.06 g/mol
InChI Key: WWAGWLZAZFSJRH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is also known by its IUPAC name, 2-(bromomethyl)-5-(trifluoromethyl)phenyl methyl ether . This compound is characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-methoxy-4-(trifluoromethyl)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Methoxy-4-(trifluoromethyl)benzyl bromide can be compared with other similar compounds, such as:

The presence of the methoxy group in this compound makes it unique, as it can participate in additional reactions, such as oxidation to form carbonyl compounds, and can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGWLZAZFSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395071
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-59-0
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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